

# physicochemical properties of nitro-substituted iodoindazoles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Iodo-5-nitro-1H-indazole*

Cat. No.: B1338530

[Get Quote](#)

An In-Depth Technical Guide on the Physicochemical Properties of Nitro-Substituted Iodoindazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of nitro-substituted iodoindazoles, with a focus on the regioisomers of 3-iodo-6-methyl-nitro-1H-indazole. Due to the limited availability of experimental data for a wide range of these compounds, this guide leverages a combination of reported and predicted data to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in pharmacology, and the specific incorporation of nitro and iodo functionalities offers unique opportunities for chemical modification and biological activity.

[1][2]

## Core Physicochemical Properties

The introduction of nitro and iodo groups to the indazole core significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. The following tables summarize key physicochemical and spectroscopic data for three primary regioisomers of 3-iodo-6-methyl-nitro-1H-indazole, as well as other related compounds.

## Table 1: Physicochemical Properties of Nitro-Substituted Iodoindazoles

| Compound                            | Molecular Formula                                            | Molecular Weight (g/mol) | CAS Number       |
|-------------------------------------|--------------------------------------------------------------|--------------------------|------------------|
| 3-Iodo-6-methyl-4-nitro-1H-indazole | C <sub>8</sub> H <sub>6</sub> IN <sub>3</sub> O <sub>2</sub> | 303.06                   | 885520-92-3      |
| 3-Iodo-6-methyl-5-nitro-1H-indazole | C <sub>8</sub> H <sub>6</sub> IN <sub>3</sub> O <sub>2</sub> | 303.06[3]                | 1000343-55-4[3]  |
| 3-Iodo-6-methyl-7-nitro-1H-indazole | C <sub>8</sub> H <sub>6</sub> IN <sub>3</sub> O <sub>2</sub> | 303.06                   | Not Available    |
| 3-Iodo-6-nitro-1H-indazole          | C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub> | 289.03[4][5]             | 70315-70-7[4][5] |
| 3-Iodo-5-nitro-1H-indazole          | C <sub>7</sub> H <sub>4</sub> IN <sub>3</sub> O <sub>2</sub> | 289.03[1]                | 70315-69-4[1]    |

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of nitro-substituted iodoindazole regioisomers. The distinct electronic environments created by the varying positions of the nitro group lead to unique spectroscopic signatures.[6]

**Table 2: <sup>1</sup>H NMR Spectroscopic Data (Predicted, DMSO-d<sub>6</sub>, δ ppm)**

| Proton             | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
|--------------------|-------------------------------------|-------------------------------------------|----------------------------------------|
| NH                 | ~14.1 (s, 1H)                       | ~13.0 - 14.0 (s, 1H)                      | ~14.3 (s, 1H)                          |
| H-4                | -                                   | ~8.8                                      | ~7.45 (d, J=8.5 Hz, 1H)                |
| H-5                | 7.95 (s, 1H)                        | -                                         | -                                      |
| H-7                | 7.60 (s, 1H)                        | ~7.9                                      | -                                      |
| C6-CH <sub>3</sub> | ~2.6                                | ~2.7                                      | ~2.5                                   |

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted, DMSO- $\text{d}_6$ ,  $\delta$  ppm)**

| Carbon        | 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | 3-Iodo-6-methyl-5-nitro-1H-indazole[3][6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
|---------------|----------------------------------------|-------------------------------------------|----------------------------------------|
| C3            | ~92.5                                  | ~90.0                                     | ~91.0                                  |
| C3a           | ~141.0                                 | ~142.0                                    | ~140.5                                 |
| C4            | ~148.0                                 | ~120.0                                    | ~122.0                                 |
| C5            | ~118.0                                 | ~141.0                                    | ~118.5                                 |
| C6            | ~135.0                                 | ~125.0                                    | ~134.0                                 |
| C7            | ~115.0                                 | ~112.0                                    | -                                      |
| C7a           | ~140.0                                 | Not Available                             | ~140.0                                 |
| $\text{CH}_3$ | ~17.0                                  | ~17.0                                     | ~16.5                                  |

**Table 4: FT-IR Spectroscopic Data ( $\tilde{\nu}$ ,  $\text{cm}^{-1}$ )**

| Functional Group         | 3-Iodo-6-methyl-4-nitro-1H-indazole[6] | 3-Iodo-6-methyl-5-nitro-1H-indazole[6] | 3-Iodo-6-methyl-7-nitro-1H-indazole[6] |
|--------------------------|----------------------------------------|----------------------------------------|----------------------------------------|
| N-H Stretch              | ~3300-3400 (br)                        | ~3300-3400 (br)                        | ~3300-3400 (br)                        |
| C-H Aromatic             | ~3100                                  | ~3100                                  | ~3100                                  |
| C-H Aliphatic            | ~2950                                  | ~2950                                  | ~2950                                  |
| $\text{NO}_2$ Asymmetric | ~1520                                  | ~1525                                  | ~1530                                  |
| $\text{NO}_2$ Symmetric  | ~1350                                  | ~1345                                  | ~1355                                  |

**Table 5: Mass Spectrometry Data**

| Parameter                   | 3-Iodo-6-methyl-4-nitro-1H-indazole | 3-Iodo-6-methyl-5-nitro-1H-indazole | 3-Iodo-6-methyl-7-nitro-1H-indazole |
|-----------------------------|-------------------------------------|-------------------------------------|-------------------------------------|
| Calculated Exact Mass       | 302.9505 g/mol                      | 302.9505 g/mol [3]                  | 302.9505 g/mol                      |
| Expected $[M]^+$ Peak (m/z) | ~303                                | ~303[3]                             | ~303                                |

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of nitro-substituted iodoindazoles based on established methodologies.

### Synthesis of 3-Iodo-6-methyl-nitro-1H-indazole

A plausible synthetic route involves a multi-step process starting with the nitration of 6-methyl-1H-indazole, followed by iodination.[7]

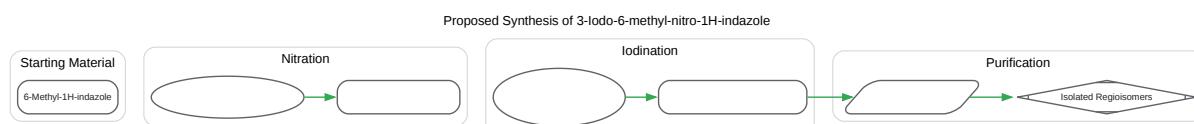
- Nitration of 6-methyl-1H-indazole:
  - Dissolve 6-methyl-1H-indazole in concentrated sulfuric acid and cool the solution to 0°C.
  - Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
  - Stir the reaction mixture for several hours and then pour it onto ice.
  - Collect the resulting precipitate, which will be a mixture of nitro isomers, by filtration.[7] The methyl group at the C6 position is expected to direct nitration primarily to the C5 and C7 positions.[3]
- Iodination:
  - Dissolve the mixture of nitro-6-methyl-1H-indazoles in a suitable solvent such as dimethylformamide (DMF).
  - Add a base, for example, potassium carbonate ( $K_2CO_3$ ), to the solution.

- Slowly add a solution of iodine ( $I_2$ ) in DMF to the reaction mixture.
- Stir the reaction until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to isolate the desired 3-iodo-6-methyl-nitro-1H-indazole regioisomers.[7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.[1][8]
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.[8]
  - <sup>13</sup>C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required.[8]
- Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub>:  $\delta$  2.50 for <sup>1</sup>H and  $\delta$  39.52 for <sup>13</sup>C).[6]

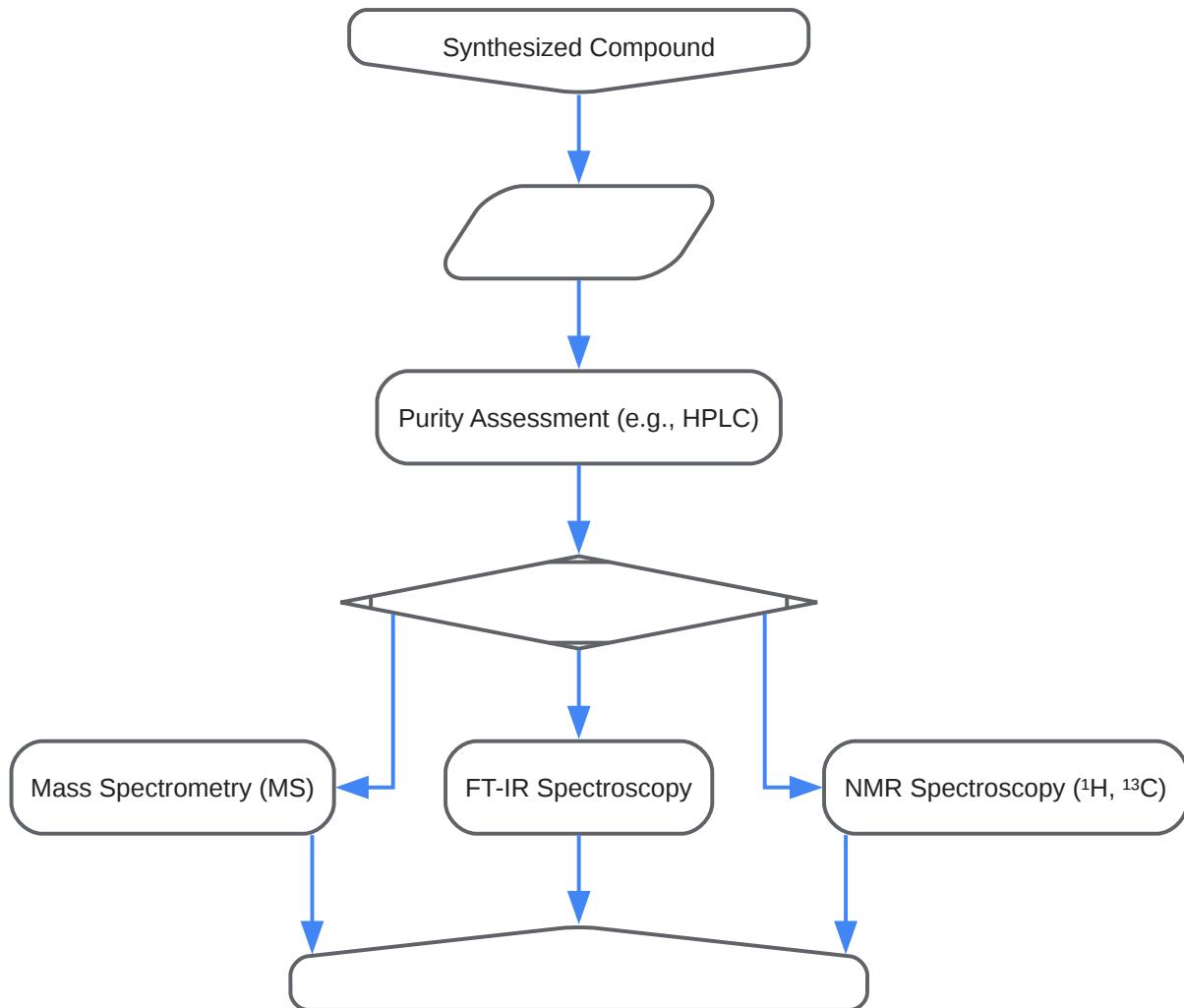
## Fourier-Transform Infrared (FT-IR) Spectroscopy


- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.[6]
- Sample Preparation: Prepare samples as potassium bromide (KBr) pellets. Grind approximately 1 mg of the sample with 100 mg of dry KBr and press it into a thin pellet.[6]

## Mass Spectrometry (MS)

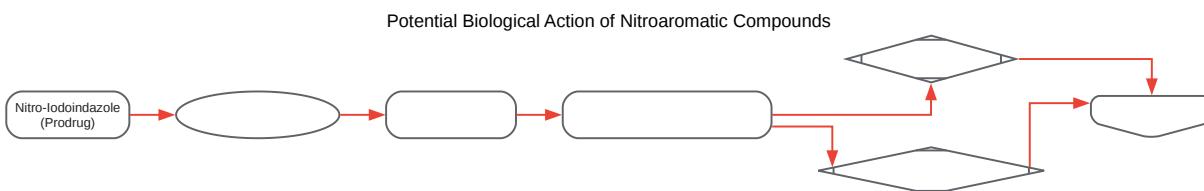
- Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument.[6]
- Ionization Mode: Use Electron Ionization (EI) at 70 eV.[6]
- Inlet: Employ a direct insertion probe.[6]
- Mass Range: Set the mass range to m/z 50-500.[6]
- Data Acquisition: Report the molecular ion peak ( $[M]^+$ ).[6]

## Visualizations


The following diagrams illustrate key workflows and concepts relevant to the study of nitro-substituted iodoindazoles.



[Click to download full resolution via product page](#)


Caption: A plausible synthetic pathway for 3-iodo-6-methyl-nitro-1H-indazole regioisomers.

## Experimental Workflow for Characterization



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the characterization of a synthesized compound.



[Click to download full resolution via product page](#)

Caption: A generalized signaling pathway for the bioactivation of nitroaromatic compounds.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- 3. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- 4. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [\[pharmacompas.com\]](https://www.pharmacompas.com/3-iodo-6-nitro-1h-indazole)
- 5. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/12475306)
- 6. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- 7. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- 8. [benchchem.com](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles) [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of nitro-substituted iodoindazoles]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles\]](https://www.benchchem.com/product/b1338530#physicochemical-properties-of-nitro-substituted-iodoindazoles)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)